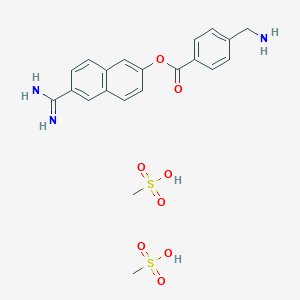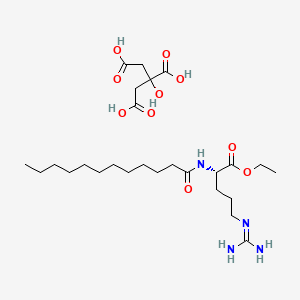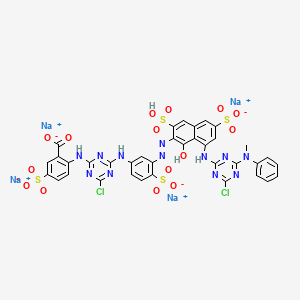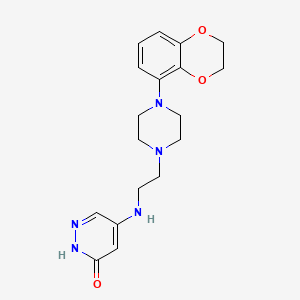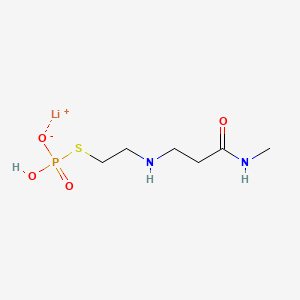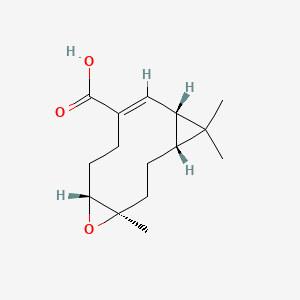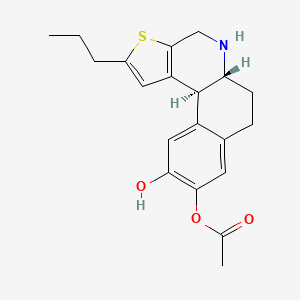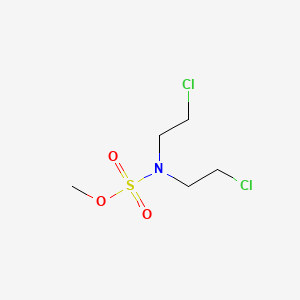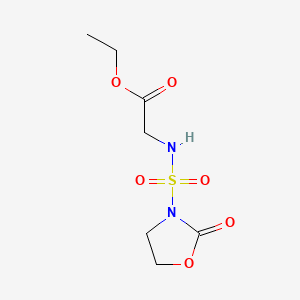
N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester is a chemical compound with the molecular formula C7H12N2O6S and a molecular weight of 252.24 g/mol . This compound is characterized by the presence of an oxazolidinone ring, a sulfonyl group, and an ethyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester involves several steps. One common method includes the reaction of glycine ethyl ester with a sulfonyl chloride derivative in the presence of a base. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester involves its interaction with specific molecular targets and pathways. The oxazolidinone ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The sulfonyl group can form strong interactions with biological molecules, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine ethyl ester can be compared with other similar compounds, such as:
- N-((2-Oxo-3-oxazolidinyl)sulfonyl)glycine methyl ester
- N-((2-Oxo-3-oxazolidinyl)sulfonyl)alanine ethyl ester
- N-((2-Oxo-3-oxazolidinyl)sulfonyl)valine ethyl ester
These compounds share similar structural features but differ in their ester or amino acid moieties, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific combination of functional groups, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
87708-18-7 |
|---|---|
Molekularformel |
C7H12N2O6S |
Molekulargewicht |
252.25 g/mol |
IUPAC-Name |
ethyl 2-[(2-oxo-1,3-oxazolidin-3-yl)sulfonylamino]acetate |
InChI |
InChI=1S/C7H12N2O6S/c1-2-14-6(10)5-8-16(12,13)9-3-4-15-7(9)11/h8H,2-5H2,1H3 |
InChI-Schlüssel |
UBOLYHNBCILFLK-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNS(=O)(=O)N1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


